N-(2-ethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonyl group, a phenyl group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the sulfonylated imidazole with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thiol intermediate with 2-ethoxyphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the benzenesulfonyl and imidazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23N3O4S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-21-16-10-9-15-20(21)26-22(29)17-33-24-25(34(30,31)19-13-7-4-8-14-19)28-23(27-24)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
UNUWWEJRNHLQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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